Oxyntomodulin (porcine, bovine)

GLP-1 receptor pharmacology cAMP signaling peptide agonist potency comparison

Choose native porcine/bovine oxyntomodulin as your essential reference standard for dual GLP-1R/GCGR pharmacology. Unlike selective agonists (semaglutide, liraglutide), its balanced dual agonism (GLP-1R pEC50 6.7; GCGR pEC50 7.8) enables precise quantification of GCGR co-activation's role in weight loss and hepatic metabolism. This species-variant is also the definitive control for DPP-4 degradation and stability assays.

Molecular Formula C192H295N61O60S
Molecular Weight 4450 g/mol
CAS No. 62340-29-8
Cat. No. B1139755
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxyntomodulin (porcine, bovine)
CAS62340-29-8
SynonymsAlternative Names: Glucagon (1-37), Enteroglucagon
Molecular FormulaC192H295N61O60S
Molecular Weight4450 g/mol
Structural Identifiers
SMILESCCC(C)C(C(=O)NC(C)C(=O)O)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CC(=O)N)NC(=O)C(CCSC)NC(=O)C(CC(C)C)NC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C(CCC(=O)N)NC(=O)C(C(C)C)NC(=O)C(CC3=CC=CC=C3)NC(=O)C(CC(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CCCCN)NC(=O)C(CO)NC(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)O)NC(=O)C(CC6=CC=CC=C6)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CO)NC(=O)C(CC7=CNC=N7)N
InChIInChI=1S/C192H295N61O60S/c1-15-92(8)149(184(308)220-94(10)188(312)313)251-177(301)128(76-142(201)268)240-171(295)127(75-141(200)267)238-161(285)114(43-31-64-215-192(209)210)224-170(294)126(74-140(199)266)237-160(284)113(42-30-63-214-191(207)208)223-157(281)110(39-25-27-60-194)229-186(310)151(96(12)259)253-178(302)129(77-143(202)269)239-164(288)118(58-65-314-14)228-165(289)119(66-89(2)3)232-169(293)125(72-102-81-216-108-37-23-22-36-106(102)108)236-163(287)117(54-57-139(198)265)230-183(307)148(91(6)7)250-175(299)123(68-98-32-18-16-19-33-98)235-172(296)130(78-145(271)272)241-162(286)116(53-56-138(197)264)221-153(277)93(9)219-156(280)111(40-28-61-212-189(203)204)222-158(282)112(41-29-62-213-190(205)206)226-181(305)135(86-256)247-174(298)132(80-147(275)276)242-166(290)120(67-90(4)5)231-167(291)121(70-100-44-48-104(261)49-45-100)233-159(283)109(38-24-26-59-193)225-180(304)134(85-255)246-168(292)122(71-101-46-50-105(262)51-47-101)234-173(297)131(79-146(273)274)243-182(306)136(87-257)248-187(311)152(97(13)260)252-176(300)124(69-99-34-20-17-21-35-99)244-185(309)150(95(11)258)249-144(270)83-217-155(279)115(52-55-137(196)263)227-179(303)133(84-254)245-154(278)107(195)73-103-82-211-88-218-103/h16-23,32-37,44-51,81-82,88-97,107,109-136,148-152,216,254-262H,15,24-31,38-43,52-80,83-87,193-195H2,1-14H3,(H2,196,263)(H2,197,264)(H2,198,265)(H2,199,266)(H2,200,267)(H2,201,268)(H2,202,269)(H,211,218)(H,217,279)(H,219,280)(H,220,308)(H,221,277)(H,222,282)(H,223,281)(H,224,294)(H,225,304)(H,226,305)(H,227,303)(H,228,289)(H,229,310)(H,230,307)(H,231,291)(H,232,293)(H,233,283)(H,234,297)(H,235,296)(H,236,287)(H,237,284)(H,238,285)(H,239,288)(H,240,295)(H,241,286)(H,242,290)(H,243,306)(H,244,309)(H,245,278)(H,246,292)(H,247,298)(H,248,311)(H,249,270)(H,250,299)(H,251,301)(H,252,300)(H,253,302)(H,271,272)(H,273,274)(H,275,276)(H,312,313)(H4,203,204,212)(H4,205,206,213)(H4,207,208,214)(H4,209,210,215)/t92-,93-,94-,95+,96+,97+,107-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,133-,134-,135-,136-,148-,149-,150-,151-,152-/m0/s1
InChIKeyDDYAPMZTJAYBOF-ZMYDTDHYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Oxyntomodulin (porcine, bovine) CAS 62340-29-8: A Native Dual GLP-1/Glucagon Receptor Agonist for Metabolic Research


Oxyntomodulin (porcine, bovine), designated by CAS 62340-29-8, is a 37-amino acid endogenous peptide hormone derived from the preproglucagon precursor. It is secreted postprandially by intestinal L-cells and functions as a dual agonist of both the glucagon-like peptide-1 receptor (GLP-1R) and the glucagon receptor (GCGR) [1]. Unlike selective GLP-1R agonists such as liraglutide or semaglutide, native oxyntomodulin engages both receptor systems, albeit with distinct potency profiles at each [2]. The porcine and bovine sequences exhibit species-specific variations in the C-terminal region that differentiate them from human oxyntomodulin, making this particular reagent suitable as a cross-species research tool or as a template for developing species-adapted dual agonists [3].

Why Generic Substitution Fails: Oxyntomodulin (porcine, bovine) vs. Selective GLP-1R Agonists in Experimental Systems


Substituting native oxyntomodulin with a selective GLP-1 receptor agonist (e.g., liraglutide, semaglutide, or exenatide) fundamentally alters the pharmacological profile of the experimental system. Oxyntomodulin engages both GLP-1R and GCGR simultaneously, whereas selective GLP-1R agonists lack GCGR activity entirely [1]. This dual receptor engagement produces outcomes that cannot be recapitulated by GLP-1R mono-agonism alone, including enhanced weight loss via complementary mechanisms and GCGR-dependent metabolic effects on hepatic lipid oxidation and energy expenditure [2]. Conversely, substituting with a pure glucagon agonist would fail to capture the appetite-suppressing and glucose-lowering contributions of GLP-1R activation. The following quantitative evidence demonstrates precisely where oxyntomodulin diverges measurably from its closest comparators.

Product-Specific Quantitative Evidence Guide: Oxyntomodulin (porcine, bovine) CAS 62340-29-8


GLP-1 Receptor Potency Relative to Native GLP-1 and Clinical Comparators

In a yeast-based heterologous expression system measuring Gαs-mediated cAMP signaling at human GLP-1R, native oxyntomodulin demonstrated significantly lower potency than the endogenous ligand GLP-1 and the clinical agent liraglutide. Oxyntomodulin exhibited a pEC50 of 6.7 ± 0.20 versus 8.1 ± 0.10 for GLP-1 and 7.5 ± 0.06 for liraglutide [1]. This corresponds to an approximately 25-fold lower potency compared to GLP-1 and a 6-fold lower potency compared to liraglutide. Notably, oxyntomodulin achieved full agonism with an Emax of 103% ± 7.2% relative to GLP-1, indicating that while its binding affinity and potency are reduced, its maximal efficacy at GLP-1R is comparable to the native ligand [1].

GLP-1 receptor pharmacology cAMP signaling peptide agonist potency comparison

Differential GCGR Engagement: In Vivo Functional Separation from GLP-1R Mono-Agonism

In a 6-week study in db/db BLKS/J mice (16-week-old males with elevated serum creatinine ~3-fold), oxyntomodulin was directly compared to OXMQ3E, an OXM peptide analog engineered to lack GCGR activity while retaining GLP-1R agonism [1]. Oxyntomodulin produced a significant increase in plasma ketone bodies (7.7 ± 0.4 mg/dL) compared to OXMQ3E (4.1 ± 0.3 mg/dL) and vehicle (3.5 ± 0.4 mg/dL), confirming functional GCGR engagement in vivo [1]. Critically, while both OXM and OXMQ3E produced similar improvements in glucose tolerance during IPGTT, OXM reduced body weight and serum creatinine to a greater extent than OXMQ3E, demonstrating that GCGR co-activation contributes additional metabolic and renal benefits beyond GLP-1R agonism alone [1].

glucagon receptor activation dual agonism db/db mouse model renal function

GLP-1R Binding Affinity Relative to Endogenous GLP-1 in Mammalian Cell Systems

In competitive binding assays using a somatostatin-secreting cell line endogenously expressing GLP-1R, oxyntomodulin exhibited approximately one order of magnitude lower binding affinity compared to the native truncated GLP-1 peptide tGLP-1 (GLP-1(7-36)amide) [1]. The IC50 for tGLP-1 was approximately 0.15 nM, with OXM showing a right-shifted binding curve by approximately 1 log unit (10-fold) and glucagon showing a further right shift of 2-3 orders of magnitude [1]. The rank order of affinity was consistently tGLP-1 > OXM > glucagon across multiple tracer conditions [1].

receptor binding competitive displacement GLP-1R affinity

DPP-4 Susceptibility: A Defining Limitation Differentiating Native from Modified Analogs

Native oxyntomodulin is rapidly degraded by dipeptidyl peptidase-4 (DPP-4), a characteristic that fundamentally differentiates it from DPP-4-resistant clinical GLP-1R agonists such as liraglutide and semaglutide [1]. In vitro DPP-4 degradation assays demonstrated that purified DPP-4 rapidly degrades native oxyntomodulin, with only 39% of the intact peptide remaining after 8 hours of incubation [1]. This inherent instability is a product attribute that must be explicitly accounted for in experimental design, distinguishing native oxyntomodulin from engineered long-acting dual agonists and necessitating appropriate handling protocols to maintain bioactivity [1].

DPP-4 degradation peptide stability half-life incretin metabolism

Weight Loss Efficacy in Short-Term Human Studies: A Benchmark for Dual Agonism

In a 4-week randomized controlled study in overweight and obese humans, native oxyntomodulin administered subcutaneously three times daily preprandially produced a body weight reduction of −2.3 ± 0.4 kg compared to −0.5 ± 0.5 kg in the placebo group [1]. This translates to an absolute additional weight loss of 1.8 kg over 4 weeks attributable to oxyntomodulin treatment. In a separate acute feeding study, oxyntomodulin infusion reduced ad libitum food intake by 19.3% compared to placebo infusion [2]. While direct head-to-head trials with liraglutide or semaglutide using identical dosing regimens are not available, these data establish a quantitative human efficacy benchmark for native dual agonism that can be referenced when evaluating engineered dual agonists or comparing mechanisms across the incretin class.

body weight reduction appetite suppression human clinical study obesity research

Porcine/Bovine Species Identity: A C-Terminal Sequence Distinction from Human and Rodent Oxyntomodulin

The porcine and bovine oxyntomodulin sequence differs from human, rat, and mouse oxyntomodulin in the C-terminal region. While oxyntomodulin contains the conserved glucagon sequence (residues 1-29) extended by a C-terminal octapeptide, the primary structure is identical across all mammals except in pig and cattle . This species-specific variation at the C-terminus (KRNKNNIA sequence) distinguishes the porcine/bovine reagent from human-sequence oxyntomodulin and its analogs such as (Nle27)-oxyntomodulin, which was specifically synthesized to match the human sequence [1]. The C-terminal region influences receptor interaction kinetics and degradation susceptibility; therefore, porcine/bovine oxyntomodulin cannot be assumed pharmacologically interchangeable with human-sequence oxyntomodulin in assays where species-matched ligands are required.

species specificity peptide sequence homology cross-species research tool C-terminal variation

Best Research and Industrial Application Scenarios for Oxyntomodulin (porcine, bovine) CAS 62340-29-8


Dual GLP-1R/GCGR Pharmacology Studies Requiring Native Ligand Reference

Oxyntomodulin (porcine, bovine) serves as the endogenous reference standard for dual GLP-1R/GCGR pharmacology studies. As demonstrated in direct comparative studies with OXMQ3E (a GLP-1R-selective analog lacking GCGR activity), native oxyntomodulin enables researchers to isolate and quantify the specific contribution of GCGR co-activation to metabolic outcomes, including enhanced weight loss and improved renal function markers in diabetic mouse models [1]. The product's GLP-1R pEC50 of 6.7 and GCGR pEC50 of 7.8 provide a benchmark for evaluating the potency and efficacy of novel engineered dual agonists [2].

DPP-4 Degradation Assay Development and Protease-Resistant Analog Benchmarking

Native oxyntomodulin (porcine, bovine) is an essential control substrate for developing and validating DPP-4 degradation assays. With only 39% of the intact peptide remaining after 8 hours of DPP-4 incubation, native oxyntomodulin provides a reliable baseline of enzymatic susceptibility against which DPP-4-resistant analogs can be quantitatively compared [1]. This application is critical for groups developing long-acting dual agonists or evaluating the stability characteristics of incretin peptides under physiological enzyme conditions.

Cross-Species Metabolic Research Requiring Porcine/Bovine-Specific Reagents

Due to species-specific C-terminal sequence variations that differentiate porcine and bovine oxyntomodulin from human and rodent orthologs, this reagent is specifically indicated for studies in porcine or bovine model systems where species-matched ligand-receptor interactions are required [1]. Applications include ex vivo perfusion studies of isolated porcine intestine or pancreas, pharmacokinetic studies in pig models of metabolic disease, and comparative endocrinology investigations examining evolutionary divergence in incretin hormone structure and function [2].

Mechanistic Studies of Appetite Suppression and Energy Expenditure

For researchers investigating the central and peripheral mechanisms of appetite regulation, native oxyntomodulin provides a well-characterized tool with established human efficacy data: a 19.3% reduction in ad libitum food intake acutely and a −2.3 kg body weight reduction over 4 weeks of subcutaneous administration [1]. Unlike synthetic long-acting analogs that may exhibit altered receptor trafficking or biased signaling, native oxyntomodulin engages both GLP-1R and GCGR with the natural signaling profile evolved for postprandial satiety signaling [2].

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